molecular formula C19H16FN3O3S B2614768 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide CAS No. 893381-23-2

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide

Cat. No.: B2614768
CAS No.: 893381-23-2
M. Wt: 385.41
InChI Key: GTNGYMSUOPKGRI-UHFFFAOYSA-N
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Description

This chemical, 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide, is a recognized and potent antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a 'chemical nocisensor,' as it is activated by a wide range of exogenous irritants and endogenous inflammatory mediators. Its primary research value lies in its utility as a pharmacological tool for selectively inhibiting TRPA1 channel activity in experimental settings, thereby allowing researchers to probe the channel's specific contributions to various physiological and pathophysiological processes. Investigations utilizing this compound have been pivotal in elucidating the role of TRPA1 in pain and neurogenic inflammation pathways . By blocking TRPA1, researchers can assess its involvement in models of inflammatory and neuropathic pain, as well as its function in the airways and viscera. The compound's specific chemical structure, featuring the benzodioxole and fluorophenyl groups, contributes to its affinity and selectivity, making it a critical asset for advancing the understanding of TRP channel biology and for the preclinical validation of TRPA1 as a therapeutic target for a range of conditions including chronic pain, asthma, and itch. Studies have characterized its antagonist profile in detail, confirming its ability to suppress agonist-induced activation of the channel as reported in pharmacological characterizations .

Properties

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S/c20-14-3-1-2-4-15(14)22-18(24)11-27-19-21-7-8-23(19)10-13-5-6-16-17(9-13)26-12-25-16/h1-9H,10-12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNGYMSUOPKGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the benzodioxole and imidazole intermediates. The benzodioxole moiety can be synthesized through a Pd-catalyzed C-N cross-coupling reaction . The imidazole ring is then introduced via a cyclization reaction involving appropriate precursors. The final step involves the coupling of the benzodioxole-imidazole intermediate with the fluorophenyl acetamide under specific reaction conditions, such as the use of a base and a suitable solvent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pd-catalyzed coupling and cyclization steps, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines .

Scientific Research Applications

Synthesis and Characterization

The synthesis of the compound involves the reaction of 1H-imidazole derivatives with benzodioxole moieties. The structural characterization typically includes techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound. For instance, related compounds have been synthesized using similar methodologies, demonstrating the versatility of imidazole derivatives in medicinal chemistry .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. In vitro studies have indicated that derivatives containing similar structural motifs exhibit significant antibacterial effects, particularly against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest that they could serve as effective alternatives to existing antibiotics .

Anticancer Activity

Research has demonstrated that compounds with imidazole and benzodioxole structures possess anticancer properties . For example, studies have reported that certain derivatives exhibit cytotoxic effects on cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutic agents . The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation pathways.

Antitubercular Activity

The compound's potential as an antitubercular agent has also been evaluated. In vitro assays against Mycobacterium tuberculosis have shown that certain derivatives can inhibit bacterial growth effectively. In vivo studies further support these findings, indicating that these compounds can reduce bacterial load in animal models .

Case Studies

  • Antimicrobial Evaluation : A series of related acetamide derivatives were tested for their antimicrobial efficacy. The results indicated that compounds with specific substitutions on the imidazole ring exhibited superior activity against resistant strains of bacteria .
  • Anticancer Screening : In a study evaluating a range of benzodioxole-containing compounds, one derivative demonstrated an IC50 value lower than that of established anticancer drugs like 5-fluorouracil, highlighting its potential as a lead compound for further development .
  • In Vivo Antitubercular Activity : A recent investigation into the antitubercular properties revealed that a closely related acetamide derivative significantly reduced infection rates in mice models, supporting its potential as a new therapeutic agent against tuberculosis .

Mechanism of Action

The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as apoptosis or cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs (imidazole-sulfanyl-acetamide frameworks) with variations in substituents, influencing their physicochemical and biological properties.

2-[2-({2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-(4-fluorobenzyl)acetamide

  • Key Features: A hydroxymethyl group at position 5 of the imidazole enhances hydrophilicity.
  • Synthesis : Prepared via multi-step substitution and cyclization reactions, similar to methods in .

2-{[1-{2-[(4-Chlorobenzyl)amino]-2-oxoethyl}-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

  • Key Features :
    • A 4-chlorobenzyl group replaces the benzodioxole moiety, increasing electronegativity and steric bulk.
    • The 2-fluorophenyl acetamide matches the target compound, suggesting shared pharmacophoric elements.
  • Applications : Chlorinated analogs are often associated with improved antimicrobial activity .

N-(1,3-Benzodioxol-5-yl)-2-{[4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide

  • Key Features :
    • Retains the benzodioxole group but introduces a 3,4-dimethoxyphenyl substituent on the imidazole, which may enhance π-π stacking interactions.
    • The 4-fluorophenyl group (vs. 2-fluorophenyl in the target compound) could influence binding orientation .

N-(2-Chlorophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide

  • The 2-chlorophenyl acetamide group differs in halogen position and type (Cl vs. F), affecting lipophilicity (ClogP ≈ 2.8 vs. 2.3 for F) .

Structural and Functional Data Table

Compound Name Imidazole Substituents Acetamide Group Sulfanyl Modifications Reported Activities/Notes
Target Compound: 2-({1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide 1,3-Benzodioxol-5-ylmethyl 2-Fluorophenyl None N/A (Structural focus)
Compound 2.1 5-Hydroxymethyl, 3,5-dimethylphenyl 4-Fluorobenzyl 2-[(3,5-Dimethylphenyl)amino]-2-oxoethyl Antitumor potential (analog studies)
Compound 2.2 5-Hydroxymethyl, 4-chlorobenzyl 2-Fluorophenyl 2-[(4-Chlorobenzyl)amino]-2-oxoethyl Antimicrobial activity (inferred)
Compound 2.3 4-(3,4-Dimethoxyphenyl) 1,3-Benzodioxol-5-yl None Enzyme inhibition (hypothetical)
Compound 2.4 2-Methyl, 5-nitro 2-Chlorophenyl None Antitumor activity (in vivo)

Key Research Findings

  • Synthetic Routes : The target compound likely employs coupling reactions similar to , where acetamide derivatives are synthesized via carbodiimide-mediated amidation .
  • Halogen Effects : Fluorine at the ortho position (2-fluorophenyl) may reduce metabolic oxidation compared to para-substituted analogs .
  • Benzodioxole vs. Chlorobenzyl : The benzodioxole group offers improved metabolic stability over chlorinated analogs due to reduced susceptibility to cytochrome P450 oxidation .
  • Nitro Groups : Nitroimidazole derivatives (e.g., Compound 2.4) are often prodrugs activated under hypoxic conditions, a feature absent in the target compound .

Biological Activity

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide is a novel organic compound that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features several functional groups that contribute to its biological activity:

  • Benzodioxole Moiety : This component is known for its antioxidant properties and potential interactions with various biological targets.
  • Imidazole Ring : The imidazole structure is often associated with enzyme inhibition and receptor binding.
  • Sulfanyl Group : This group can enhance the reactivity of the compound, potentially influencing its pharmacological effects.
  • Fluorophenyl Group : The presence of fluorine may improve the lipophilicity and bioavailability of the compound.

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The imidazole ring can interact with active sites of enzymes, potentially inhibiting their function. For example, similar compounds have shown inhibition against monoamine oxidase (MAO) enzymes, which are crucial in neurotransmitter metabolism .
  • Receptor Interaction : The compound may bind to specific receptors in the body, modulating physiological responses. Research indicates that benzodioxole derivatives can act on serotonin receptors, influencing mood and behavior .
  • Antioxidant Activity : The benzodioxole moiety is known for its ability to scavenge free radicals, which may contribute to protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzodioxole and imidazole rings have demonstrated efficacy against various bacterial strains and fungi.

CompoundActivityReference
Benzodioxole Derivative AInhibitory against E. coli
Imidazole Derivative BAntifungal against Candida albicans

Anticancer Potential

Research has indicated that compounds featuring imidazole and benzodioxole moieties can induce apoptosis in cancer cells. In vitro studies show that these compounds can inhibit cell proliferation in various cancer cell lines .

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit neuroprotective effects through modulation of neurotransmitter levels and reduction of oxidative stress .

Case Studies

  • In Vivo Studies : Animal models treated with derivatives of this compound showed significant reductions in tumor size compared to control groups. These findings support the anticancer potential of the compound.
  • Clinical Trials : Early-phase clinical trials are underway to evaluate the safety and efficacy of similar compounds in treating neurodegenerative diseases. Initial results indicate promising outcomes regarding cognitive function improvement in treated patients.

Q & A

Q. Table 1: Representative Synthetic Routes

StepReagents/ConditionsIntermediate/ProductYield (%)Reference
1K₂CO₃, DMF, 80°CThiol-imidazole intermediate65–78
2Hydrazine hydrate, reflux in ethanolAcetohydrazide derivative70–85

Advanced: How can computational chemistry optimize the sulfanyl-acetamide synthesis pathway?

Methodological Answer:
Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can predict optimal reaction conditions:

  • Transition state analysis: Identify energy barriers for sulfanyl bond formation to select catalysts or solvents that lower activation energy .
  • Solvent screening: Use COSMO-RS models to predict solvent effects on reaction efficiency and selectivity .
  • Example: ICReDD’s workflow combines computational predictions with experimental validation, reducing trial-and-error iterations by 40% .

Basic: What spectroscopic techniques validate the structure of this compound?

Methodological Answer:

  • NMR: ¹H/¹³C NMR confirms substitution patterns (e.g., fluorophenyl protons at δ 7.1–7.5 ppm, benzodioxol methylene at δ 5.1 ppm) .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., [M+H]⁺ peak at m/z 414.12 for C₂₀H₁₇FN₂O₃S) .
  • X-ray crystallography: Resolves stereochemistry and crystal packing, as demonstrated for analogous dihydrate structures .

Advanced: How can contradictory bioactivity data for imidazole derivatives be reconciled?

Methodological Answer:
Contradictions often arise from variations in:

  • Substituent effects: Fluorine position (ortho vs. para) on the phenyl ring alters electronic properties and binding affinity .
  • Assay conditions: Differences in cell lines (e.g., bacterial vs. mammalian) or solvent polarity (DMSO vs. aqueous buffer) impact activity .
    Strategy: Perform meta-analysis using standardized protocols (e.g., CLSI guidelines) and control for solvent effects via logP calculations .

Basic: What intermediates are critical in the synthesis of this compound?

Methodological Answer:
Key intermediates include:

  • 1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1H-imidazole-2-thiol: Synthesized via alkylation of 2-mercaptoimidazole with benzodioxol-methyl halides .
  • 2-Chloro-N-(2-fluorophenyl)acetamide: Prepared by reacting 2-fluoroaniline with chloroacetyl chloride in dichloromethane .

Advanced: What strategies improve sulfanyl linkage yield in polar aprotic solvents?

Methodological Answer:

  • Catalyst screening: Use phase-transfer catalysts (e.g., TBAB) to enhance nucleophilicity of thiol groups in DMF .
  • Temperature control: Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification: Column chromatography with ethyl acetate/hexane (3:7) removes unreacted thiols, achieving >90% purity .

Table 2: Comparative Bioactivity of Analogous Compounds

Compound StructureBioassay ModelIC₅₀ (µM)Reference
N-(2-Fluorophenyl)acetamide derivativesS. aureus ATCC 2592312.5
Benzodioxol-methyl imidazolesCOX-2 inhibition0.89

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